REACTION_CXSMILES
|
O.[NH2:2][C:3]1[C:4]([CH2:14]SC)=[C:5]([C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:7][C:8]=1Cl>C(O)(=O)C>[NH2:2][C:3]1[C:4]([CH3:14])=[C:5]([C:10]([F:11])([F:12])[F:13])[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
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70 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
3-amino-4-chloro-2-methylthiomethylbenzotrifluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1Cl)C(F)(F)F)CSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
Then add 535 g
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Type
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WASH
|
Details
|
of washed
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Type
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TEMPERATURE
|
Details
|
Heat
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Type
|
TEMPERATURE
|
Details
|
to reflux (98° C.-100° C.) for 20 hours
|
Duration
|
20 h
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Type
|
DISTILLATION
|
Details
|
Steam distill
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=CC1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |